N-(4-propoxybenzyl)ethanamine

Description

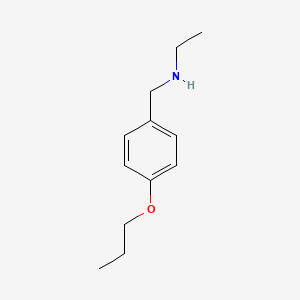

N-(4-Propoxybenzyl)ethanamine is a synthetic compound characterized by a benzyl group substituted with a propoxy chain at the para position, linked to an ethanamine backbone.

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.29 |

IUPAC Name |

N-[(4-propoxyphenyl)methyl]ethanamine |

InChI |

InChI=1S/C12H19NO/c1-3-9-14-12-7-5-11(6-8-12)10-13-4-2/h5-8,13H,3-4,9-10H2,1-2H3 |

InChI Key |

VBNVYGIVTDPKFT-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=C(C=C1)CNCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues in the NBOMe Series

The NBOMe series (e.g., 25I-NBOMe, 25B-NBOMe) share the N-benzyl-ethanamine backbone but differ in substituents:

- 25I-NBOMe : Features a 4-iodo-2,5-dimethoxyphenyl group and an N-(2-methoxybenzyl) substitution.

- 25B-NBOMe : Substitutes bromine at the 4-position of the phenyl ring.

Key Differences :

- N-(4-Propoxybenzyl)ethanamine lacks the methoxy group on the benzyl ring and the halogenated phenyl ring found in NBOMe compounds.

Pharmacological Effects :

- NBOMe compounds are potent serotonin 5-HT2A receptor agonists, causing hallucinogenic effects at microgram doses. Their toxicity often leads to seizures, hyperthermia, and fatalities .

- This compound’s activity remains unconfirmed but may exhibit lower receptor affinity due to the absence of methoxy and halogen substituents critical for 5-HT2A binding .

Benzimidazole-Derived Opioids (Protonitazene and Analogs)

Protonitazene (N,N-diethyl-2-[5-nitro-2-(4-propoxybenzyl)-1H-benzimidazol-1-yl]ethanamine) shares the 4-propoxybenzyl group but incorporates a benzimidazole ring and nitro substituent.

Structural Contrasts :

- The benzimidazole core in Protonitazene facilitates µ-opioid receptor agonism, whereas this compound’s simpler structure lacks this moiety.

- The nitro group in Protonitazene enhances potency, contributing to its classification as a synthetic opioid 100x more potent than morphine .

Toxicity and Regulation :

- Protonitazene is associated with respiratory depression and fatalities, leading to its placement in Schedule I in multiple jurisdictions.

- This compound’s opioid activity is speculative but likely weaker due to the absence of the benzimidazole-nitro pharmacophore .

Nitrophenyl Derivatives

Compounds like N-[2-(4-nitrophenoxy)ethyl]-2-(4-nitrophenyl)ethanamine (CAS 226992-13-8) feature electron-withdrawing nitro groups, which contrast with the electron-donating propoxy group in this compound.

Functional Implications :

- Such derivatives are often intermediates in pharmaceutical synthesis rather than active drugs, unlike this compound, which may have direct bioactivity .

Substituted Benzyl Ethanamines

- N-(4-Methoxybenzyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine : Contains a methoxybenzyl group and indole ring, suggesting serotonergic activity akin to tryptamines. The propoxy variant may exhibit longer half-life due to reduced metabolic degradation of the propoxy chain .

- N-(4-Ethylbenzyl)-2-(4-methoxyphenyl)ethanamine : Ethyl and methoxy substituents provide moderate lipophilicity, whereas the propoxy group in this compound could enhance binding to hydrophobic receptor pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.